molecular formula C42H85N3O2 B081523 Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- CAS No. 13998-73-7

Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis-

Cat. No.: B081523
CAS No.: 13998-73-7
M. Wt: 664.1 g/mol
InChI Key: VVCMLFGVBUXGEC-UHFFFAOYSA-N
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Description

Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis-: is a chemical compound with the molecular formula C42H85N3O2 . It is characterized by the presence of two octadecanamide groups linked by an iminodi-3,1-propanediyl bridge. This compound is known for its unique structural properties, which include 46 non-hydrogen bonds, 2 multiple bonds, 40 rotatable bonds, 2 double bonds, 2 secondary amide groups, and 1 secondary amine group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- typically involves the reaction of octadecanoic acid with a diamine, such as iminodi-3,1-propanediyl. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process often involves continuous monitoring and adjustment of reaction parameters to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- is used as a building block in the synthesis of various complex molecules. Its unique structure makes it valuable in the development of new materials and chemical compounds.

Biology: In biological research, this compound is used to study the interactions between amides and proteins. It is also used in the development of bioactive molecules with potential therapeutic applications.

Medicine: Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It is also being investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: In industrial applications, this compound is used as a surfactant and emulsifier in various formulations. It is also used in the production of lubricants and coatings.

Mechanism of Action

The mechanism of action of Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide groups can form hydrogen bonds with target molecules, leading to changes in their activity and function. The iminodi-3,1-propanediyl bridge provides flexibility and stability to the compound, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • Hexadecanamide, N,N’-(iminodi-3,1-propanediyl)bis-
  • Dodecanamide, N,N’-(iminodi-3,1-propanediyl)bis-
  • Tetradecanamide, N,N’-(iminodi-3,1-propanediyl)bis-

Uniqueness: Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- is unique due to its longer carbon chain length compared to similar compounds. This longer chain length provides enhanced hydrophobic properties, making it more effective in applications requiring surfactants and emulsifiers. Additionally, its structural flexibility and stability make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

N-[3-[3-(octadecanoylamino)propylamino]propyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41(46)44-39-33-37-43-38-34-40-45-42(47)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43H,3-40H2,1-2H3,(H,44,46)(H,45,47)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCMLFGVBUXGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCNC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065691
Record name Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis-
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Molecular Weight

664.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13998-73-7
Record name N,N′-(Iminodi-3,1-propanediyl)bis[octadecanamide]
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Record name Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis-
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Record name Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis-
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Record name Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis-
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Record name N,N'-(iminodipropane-1,3-diyl)distearamide
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